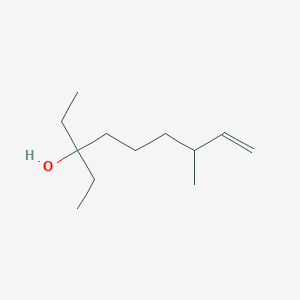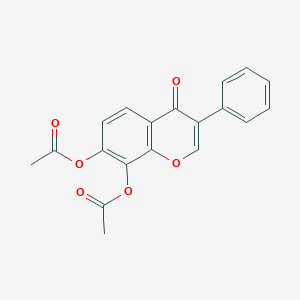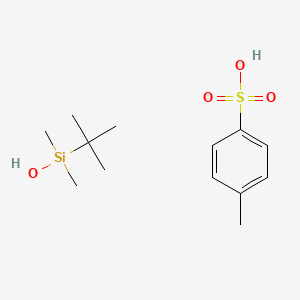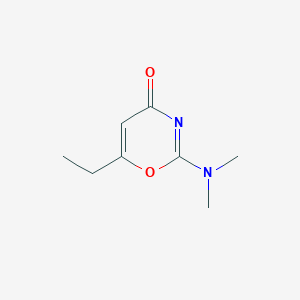
1-(Chlorosulfanyl)-4-dodecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorosulfanyl)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a chlorosulfanyl group and a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-4-dodecylbenzene typically involves the chlorosulfonation of 4-dodecylbenzene. This process can be carried out by reacting 4-dodecylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chlorosulfanyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the chlorosulfanyl group, yielding the corresponding dodecylbenzene.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Chlorosulfanyl)-4-dodecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chlorosulfanyl)-4-dodecylbenzene involves its interaction with various molecular targets. The chlorosulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The dodecyl chain imparts hydrophobic properties, which can influence the compound’s behavior in biological systems and industrial applications.
Comparaison Avec Des Composés Similaires
1-(Chlorosulfanyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(Chlorosulfanyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
Uniqueness: 1-(Chlorosulfanyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic characteristics, such as in surfactants and lubricants.
Propriétés
Numéro CAS |
89447-59-6 |
|---|---|
Formule moléculaire |
C18H29ClS |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
(4-dodecylphenyl) thiohypochlorite |
InChI |
InChI=1S/C18H29ClS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17/h13-16H,2-12H2,1H3 |
Clé InChI |
LJXYGEMZYAEDHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)




![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)


![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)



